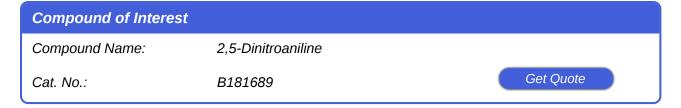


An In-Depth Technical Guide to the Fundamental Properties of 2,5-Dinitroaniline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dinitroaniline is a nitroaromatic compound that, along with its isomers, serves as a crucial intermediate in the synthesis of a wide range of chemicals, including azo dyes and pigments.[1] [2] While not primarily investigated for pharmaceutical applications, a thorough understanding of its fundamental physicochemical, spectroscopic, and toxicological properties is essential for safe handling, environmental assessment, and exploring potential new applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core properties of **2,5-Dinitroaniline**, complete with experimental protocols and data presented for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of **2,5-Dinitroaniline** are summarized in the table below. These properties are critical for predicting its behavior in various chemical and biological systems.



Property	Value	Reference
Molecular Formula	C ₆ H ₅ N ₃ O ₄	[3]
Molecular Weight	183.12 g/mol	[3]
Melting Point	136 °C (decomposes)	[2]
Boiling Point	Decomposes	[4]
Density	1.736 g/cm ³	[2]
LogP	1.84 (estimated)	[5]
рКа	18.46	[5]

Solubility:

2,5-Dinitroaniline is sparingly soluble in water but shows greater solubility in organic solvents. [6] While specific quantitative data for the 2,5-isomer is limited, data for the closely related 2,4-Dinitroaniline provides a useful reference, indicating solubility increases with temperature and is higher in polar organic solvents like acetone and ethanol compared to non-polar solvents like toluene.[7]

Solvent	Solubility of 2,4- Dinitroaniline (g/100mL)	Temperature (°C)
Water	<0.01	23
Ethanol (88%)	0.58	18
Ethanol (95%)	0.75	21

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **2,5- Dinitroaniline**. While experimental spectra for **2,5-Dinitroaniline** are not readily available in public databases, data for its isomers, 2,4-Dinitroaniline and 2,6-Dinitroaniline, provide valuable comparative information.



Infrared (IR) Spectroscopy:

The IR spectrum of dinitroanilines is characterized by strong absorptions corresponding to the N-H stretching of the amine group and the symmetric and asymmetric stretching of the nitro groups.

- N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹.
- NO₂ asymmetric stretch: Around 1500-1570 cm⁻¹.
- NO₂ symmetric stretch: Around 1300-1390 cm⁻¹.
- C-N stretch: In the range of 1250-1360 cm⁻¹.
- Aromatic C-H stretch: Above 3000 cm⁻¹.
- Aromatic C=C stretch: In the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure of **2,5**-**Dinitroaniline**. The chemical shifts are influenced by the strong electron-withdrawing nature of the two nitro groups.

¹H NMR of 2,4-Dinitroaniline (for comparison):[8]

- H-3: ~8.77 ppm (d)
- H-5: ~8.36 ppm (dd)
- H-6: ~7.12 ppm (d)
- -NH₂: ~8.14 ppm (br s)

¹H NMR of 2,6-Dinitroaniline (for comparison):[9]

- H-3, H-5: ~8.49 ppm (d)
- H-4: ~6.84 ppm (t)



-NH₂: ~8.42 ppm (br s)

¹³C NMR: The carbon atoms attached to the nitro groups will be significantly deshielded (shifted downfield), while the carbon attached to the amino group will be shielded (shifted upfield) relative to benzene. Aromatic carbons typically appear in the 100-160 ppm range.[10]

UV-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of dinitroanilines in a solvent like ethanol typically shows strong absorption bands in the UV and visible regions, arising from π - π * transitions within the aromatic system. For 2,4-Dinitroaniline, an absorption maximum is observed around 346 nm. [11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and verification of the fundamental properties of **2,5-Dinitroaniline**.

Synthesis of 2,5-Dinitroaniline (via Chichibabin Reaction)

The Chichibabin reaction provides a pathway for the amination of heterocyclic compounds and can be adapted for the synthesis of **2,5-Dinitroaniline** from 2,5-dinitrochlorobenzene.[1]

Materials:

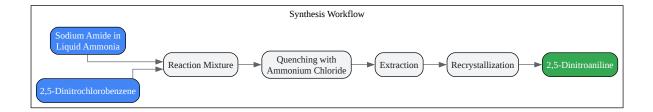
- 2,5-Dinitrochlorobenzene
- Sodium amide (NaNH₂)
- Liquid ammonia (NH₃)
- · Anhydrous diethyl ether or toluene
- · Ammonium chloride
- Deionized water



Procedure:

- Set up a three-necked round-bottom flask equipped with a dry ice condenser, a mechanical stirrer, and a gas inlet.
- Cool the flask in a dry ice/acetone bath and condense a sufficient volume of ammonia gas.
- Carefully add sodium amide to the liquid ammonia with stirring to form a solution.
- Dissolve 2,5-dinitrochlorobenzene in a minimal amount of anhydrous diethyl ether or toluene.
- Slowly add the solution of 2,5-dinitrochlorobenzene to the sodium amide solution in liquid ammonia with vigorous stirring.
- Allow the reaction to proceed at the temperature of boiling ammonia for several hours. The progress of the reaction can be monitored by TLC.
- After the reaction is complete, cautiously quench the reaction by the slow addition of ammonium chloride to neutralize any unreacted sodium amide.
- Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2,5-Dinitroaniline**.
- Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).



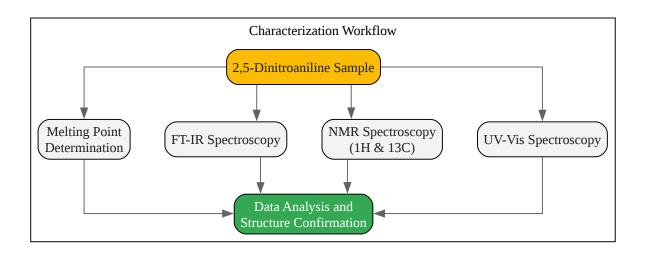


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Synthesis workflow for **2,5-Dinitroaniline**.

Characterization Protocols

The following workflows outline the general procedures for the characterization of synthesized **2,5-Dinitroaniline**.



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General characterization workflow.



Toxicological Profile

Dinitroanilines, as a class of compounds, are known for their biological activity, primarily as herbicides. Their mechanism of action involves the disruption of microtubule polymerization, which is crucial for cell division.[2] This mode of action is relatively specific to plant and protist tubulin.

Toxicity Summary:

- Mechanism of Action: Inhibition of microtubule formation.[2]
- Human Toxicity: Generally considered to have low to moderate toxicity in humans.
- Environmental Toxicity: Can exhibit high toxicity to aquatic organisms.[2]

It is important to note that while the primary target is tubulin, other off-target effects cannot be ruled out, and a comprehensive toxicological evaluation would be necessary for any potential pharmaceutical development. Due to its primary use as a chemical intermediate and the nature of its toxicity, there are no established signaling pathways in the context of drug development to visualize.

Conclusion

This technical guide provides a foundational understanding of the core properties of **2,5-Dinitroaniline**. The presented data and experimental protocols offer a starting point for researchers and scientists working with this compound. While a complete spectroscopic dataset for the 2,5-isomer remains to be fully elucidated in publicly accessible literature, the provided information on its isomers serves as a valuable guide for its identification and characterization. As with any chemical compound, appropriate safety precautions should be taken during handling and disposal, especially considering its potential environmental toxicity. Further research into the specific biological activities of **2,5-Dinitroaniline** could reveal novel applications beyond its current use as a chemical intermediate.

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